1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-8-6-13(7-9-21)10-14-4-5-16-15(11-14)20-17(22)12-24-16/h4-5,11,13H,6-10,12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNBTGZBKRCCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=C(C=C2)OCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743223 | |
| Record name | tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420786-32-9 | |
| Record name | tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine, a compound with the molecular formula C19H26N2O4 and a molecular weight of 346.4 g/mol, has gained attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 420786-32-9 |
| IUPAC Name | tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate |
| Purity | Typically ≥95% |
GSK-3β Inhibition
Recent studies have highlighted the potential of compounds related to the oxazine moiety in inhibiting glycogen synthase kinase 3 beta (GSK-3β). For instance, a related compound, 3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide, demonstrated significant GSK-3β inhibition with an IC50 value of 1.6 μM. Treatment of neuroblastoma N2a cells with this compound increased GSK-3β Ser9 levels, indicating effective inhibition .
Antibacterial Activity
Research on similar piperidine derivatives has shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds exhibited IC50 values ranging from 0.63 μM to 6.28 μM against acetylcholinesterase (AChE) and urease, suggesting their potential as therapeutic agents in treating bacterial infections .
Case Studies
- GSK-3β Inhibition Study : A study aimed at discovering new scaffolds for GSK-3β inhibition utilized virtual screening techniques. The identified compounds were tested in cell-based assays, confirming their inhibitory activity through molecular dynamics simulations .
- Antibacterial Screening : In a comprehensive evaluation of synthesized compounds bearing piperidine and oxazine moieties, several showed promising antibacterial properties. The most active compounds were further analyzed for their binding interactions with bovine serum albumin (BSA), indicating their pharmacological effectiveness .
The biological activity of this compound is likely attributed to its ability to interact with specific protein targets such as GSK-3β and bacterial enzymes. The presence of the oxazine ring enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural attributes and molecular properties of CB-3287 and related compounds:
Target-Specific Activities
Key Differentiators and Design Insights
TRPV1 Ligands vs. CB-3287 : Compound 11 replaces the Boc-piperidine with a urea-linked trifluoromethylpyridine group, enhancing TRPV1 binding affinity through hydrophobic interactions .
Enzyme Inhibitors : MDVN1001 integrates a pyrazolo-pyrimidine core for dual BTK/PI3Kδ inhibition, whereas MAGL inhibitors prioritize spirocyclic bioisosteres to improve selectivity .
Agricultural Applications: Triazinane-dione derivatives leverage the benzooxazinone scaffold for herbicidal activity, modified with fluorine and propynyl groups for environmental stability .
Synthetic Utility: Boronic acid derivatives (e.g., CAS 1246765-28-5) enable cross-coupling reactions, highlighting the versatility of the benzooxazinone core in diverse synthetic workflows .
Preparation Methods
Synthesis of the Piperidine Intermediate
- The piperidine ring is first functionalized at the 4-position with a hydroxymethyl group.
- Protection of the piperidine nitrogen with a Boc group is carried out to yield Boc-4-(hydroxymethyl)piperidine.
- This intermediate is then converted to a reactive species, such as a Mitsunobu reaction product or a carbamate derivative, to facilitate coupling.
Preparation of the 3-Oxo-3,4-dihydro-2H-benzo[b]oxazin Moiety
- Starting from appropriate aldehydes or keto acid derivatives, the oxazin ring is constructed through cyclization sequences involving Michael additions, oxime formation, and intramolecular cyclizations.
- For example, oxidation of aldehyde precursors yields acids that are then converted into spiro-lactams or carbamates via multi-step sequences including nitro group transformations and reductions.
- The synthesis may involve formation of nitro intermediates followed by reduction with NaBH4/NiCl2 or catalytic hydrogenation, and subsequent cyclization under basic conditions (e.g., K2CO3).
Coupling of Piperidine and Oxazinyl Moieties
- The key step involves amidation or carbamate formation between the Boc-protected piperidine amine and the carboxylic acid or activated ester of the oxazinyl moiety.
- Typical coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the acid for amide bond formation.
- Alternatively, carbamate linkages are formed using triphosgene and DIPEA (N,N-diisopropylethylamine) followed by nucleophilic substitution.
Chiral Resolution and Final Purification
- Chiral compounds are obtained by preparative chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) to separate enantiomers.
- Deprotection steps, such as removal of Boc groups under acidic conditions (e.g., p-toluenesulfonic acid in ethyl acetate), finalize the synthesis.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Boc protection | Boc2O, base | Boc-4-(hydroxymethyl)piperidine | Protects piperidine nitrogen |
| 2 | Mitsunobu reaction | DIAD, PPh3 | Activated piperidine intermediate | Enables substitution at hydroxymethyl group |
| 3 | Oxidation | Oxidant (e.g., NaClO2) | Acid precursor for oxazin ring | Converts aldehyde to acid |
| 4 | Nitro group transformation | Hydroxylamine, UHP/TFAA | Nitro intermediate | Prepares for reduction and cyclization |
| 5 | Reduction and cyclization | NaBH4/NiCl2, K2CO3 | Spiro-lactam or carbamate | Forms oxazin ring |
| 6 | Amidation/carbamate formation | EDCI, HOBt or triphosgene, DIPEA | Coupled product | Links piperidine and oxazin moieties |
| 7 | Chiral separation | Preparative chiral SFC/HPLC | Enantiomerically pure compound | Enhances biological activity and selectivity |
| 8 | Boc deprotection | p-TsOH in EtOAc | Final product | Removes protecting group |
Research Findings on Preparation
- The amidation of Boc-4-(hydroxymethyl)piperidine with oxazinyl acids using EDCI/HOBt is efficient and yields high-purity products suitable for biological evaluation.
- Carbamate formation via triphosgene intermediates provides an alternative route with good control over the linkage chemistry.
- Chiral separation is critical for obtaining the eutomer with enhanced MAGL inhibitory activity, as demonstrated by IC50 values in the low nanomolar range.
- The synthetic route allows for structural modifications on both the piperidine and oxazinyl portions, facilitating structure-activity relationship (SAR) studies.
- The preparation methods have been optimized for scale-up, with selective use of tert-butyl esters and mild deprotection conditions to maintain compound integrity.
Q & A
Q. Purity Optimization :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate the product.
- Spectroscopic Validation : Confirm purity via HPLC (≥97% by area) and NMR (absence of residual solvent peaks) .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Advanced Research Question
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across assays to identify potency shifts due to pH, temperature, or co-solvents .
- Computational Modeling : Validate binding modes using molecular docking (e.g., AutoDock Vina) to assess interactions with targets like serotonin receptors .
Q. Example Data Conflict :
| Assay Type | Reported IC₅₀ (nM) | Possible Cause |
|---|---|---|
| Enzymatic | 120 ± 15 | High ATP concentration |
| Cellular | 450 ± 50 | Membrane permeability limitations |
What advanced techniques are recommended for characterizing stereochemical and regiochemical outcomes in derivatives of this compound?
Advanced Research Question
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
- Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column and isopropanol/hexane mobile phase .
- NOESY NMR : Confirm regiochemistry by analyzing through-space interactions between the Boc group and benzooxazine methyl .
Case Study :
In spiro-piperidine analogs, X-ray data revealed a chair conformation for the piperidine ring, with the Boc group in an equatorial position .
How can researchers design experiments to optimize the yield of the key coupling step in the synthesis?
Basic Research Question
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, varying ligands (e.g., SPhos vs. XPhos) .
- Solvent Optimization : Compare DMF, THF, and dioxane for reaction efficiency (e.g., THF improves solubility of aromatic intermediates) .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux to identify ideal conditions.
Q. Yield Data :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | THF | 78 |
| PdCl₂ | XPhos | DMF | 65 |
What analytical methods are most effective for detecting and quantifying impurities in this compound?
Basic Research Question
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 254 nm .
- GC-MS : Identify volatile byproducts (e.g., residual Boc-protecting agents) using a DB-5MS column .
- Elemental Analysis : Verify carbon/nitrogen ratios to confirm stoichiometry (e.g., C: 62.1%, H: 6.8% vs. theoretical) .
Q. Impurity Profile :
| Impurity ID | RT (min) | Area (%) | Identity (by MS) |
|---|---|---|---|
| 1 | 8.2 | 0.3 | Des-Boc intermediate |
| 2 | 10.5 | 0.9 | Oxidized byproduct |
How can the metabolic stability of this compound be evaluated in preclinical studies?
Advanced Research Question
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life using LC-MS/MS. Add NADPH cofactor to assess CYP450-mediated degradation .
- Plasma Stability : Monitor degradation in rat plasma at 37°C over 24 hours. Use pseudo-first-order kinetics to calculate t₁/₂ .
- Metabolite ID : Perform HRMS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Key Finding :
The piperidine ring undergoes rapid N-dealkylation in microsomes, reducing t₁/₂ to <30 minutes. Boc protection improves stability by 3-fold .
What strategies are recommended for troubleshooting low activity in kinase inhibition assays?
Advanced Research Question
- Counter-Screening : Test against off-target kinases (e.g., PIM1, CDK2) to rule out selectivity issues .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% or switch to PEG-400 to prevent aggregation .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .
Q. Activity Data :
| Kinase | IC₅₀ (nM) | Modification | New IC₅₀ (nM) |
|---|---|---|---|
| EGFR | >10,000 | Acrylamide | 220 |
| HER2 | >10,000 | None | >10,000 |
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
Q. Optimized Derivative :
| Parameter | Parent Compound | Optimized Derivative |
|---|---|---|
| logP | 2.8 | 2.1 |
| PSA (Ų) | 85 | 68 |
| Microsomal t₁/₂ | 22 min | 45 min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
